molecular formula C9H9BO5 B13553517 [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid

[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid

Cat. No.: B13553517
M. Wt: 207.98 g/mol
InChI Key: OWXCWMVPLCGVLJ-UHFFFAOYSA-N
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Description

[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H9BO5 and a molecular weight of 207.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains formyl and methoxycarbonyl substituents. Organoboron compounds are highly valued in organic synthesis due to their versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple aryl halides with boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The boronic acid group can participate in various substitution reactions, such as halogenation or amination.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The formyl and methoxycarbonyl groups further enhance its reactivity and versatility in organic synthesis.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison:

  • Phenylboronic acid lacks the formyl and methoxycarbonyl substituents, making it less versatile in certain reactions.
  • 3-Methoxyphenylboronic acid contains a methoxy group but lacks the formyl group, affecting its reactivity.
  • 4-Formylphenylboronic acid has a formyl group but lacks the methoxycarbonyl group, which may limit its applications in specific synthetic routes.

Uniqueness: [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid is unique due to the combination of formyl and methoxycarbonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BO5

Molecular Weight

207.98 g/mol

IUPAC Name

(3-formyl-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H9BO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5,13-14H,1H3

InChI Key

OWXCWMVPLCGVLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C=O)(O)O

Origin of Product

United States

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